molecular formula C10H8N2O6 B3849704 4-[(5-hydroxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid

4-[(5-hydroxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid

Cat. No.: B3849704
M. Wt: 252.18 g/mol
InChI Key: BJBBZPROXHUOGW-ARJAWSKDSA-N
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Description

The compound is a derivative of nitrophenol and phenylacetic acid . Nitrophenols are compounds with the formula HOC6H4NO2 and are more acidic than phenol itself . Phenylacetic acid is an organic compound containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-nitrophenylacetic acid can be prepared by the nitration of phenylacetic acid .


Chemical Reactions Analysis

The compound, being a derivative of nitrophenol, might undergo reactions similar to nitrophenols, such as reduction to aminophenols .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of its parent compounds. For example, nitrophenols are typically yellow solids and are more acidic than phenol . Phenylacetic acid derivatives are typically crystalline powders .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many indole derivatives (which also contain a benzene ring and a nitrogen atom) have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

As a nitrophenol derivative, this compound could potentially be toxic and should be handled with care . Specific safety data for this compound is not available, but safety measures should always be taken when handling chemical substances.

Properties

IUPAC Name

(Z)-4-(5-hydroxy-2-nitroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6/c13-6-1-2-8(12(17)18)7(5-6)11-9(14)3-4-10(15)16/h1-5,13H,(H,11,14)(H,15,16)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBBZPROXHUOGW-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)NC(=O)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)NC(=O)/C=C\C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671306
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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